3-(M-Tolyl)oxetan-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methylphenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTDKUBEWHYNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(COC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693230 | |

| Record name | 3-(3-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322200-80-5 | |

| Record name | 3-Oxetanamine, 3-(3-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322200-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-(m-tolyl)oxetan-3-amine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-(m-tolyl)oxetan-3-amine hydrochloride

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold, prized for its ability to modulate properties such as solubility, metabolic stability, and lipophilicity. This guide focuses on a specific, yet underexplored derivative, this compound. Due to the limited availability of direct experimental data for this precise molecule, this document serves as a technical whitepaper synthesizing information from closely related analogs and foundational chemical principles. Our objective is to provide researchers, scientists, and drug development professionals with a robust, predictive profile of its core physicochemical properties, grounded in expert analysis and validated by data from analogous structures. We will delve into the "why" behind the expected properties, offering insights into the experimental methodologies that would be employed for their definitive determination.

Introduction to the 3-(Aryl)oxetan-3-amine Scaffold

The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups. Its introduction into a molecule can lead to significant improvements in aqueous solubility and metabolic stability without drastically increasing lipophilicity. The amine at the 3-position provides a crucial handle for further chemical modification and salt formation, enhancing its utility as a versatile building block in drug discovery. The aryl substitution at the same position introduces aromatic interactions and allows for fine-tuning of electronic and steric properties.

The hydrochloride salt form, as is the case with our target compound, is typically employed to enhance aqueous solubility and improve handling characteristics of the parent amine, which is often a free base.

Predicted Physicochemical Properties

The following sections detail the predicted . These predictions are based on data from analogous compounds, including the unsubstituted oxetan-3-amine hydrochloride and the isomeric 3-(p-tolyl)oxetan-3-amine hydrochloride.

Molecular Identity and Structure

A foundational aspect of any chemical entity is its precise molecular formula and structure. The structural representation provides insight into its three-dimensional shape and potential interaction points.

-

IUPAC Name: 3-(3-methylphenyl)oxetan-3-amine hydrochloride

-

Molecular Formula: C₁₀H₁₄ClNO

-

Molecular Weight: 199.68 g/mol

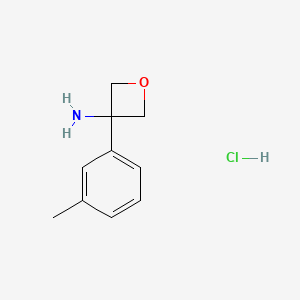

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical parameters for this compound, with comparative data from relevant analogs.

| Property | 3-(m-tolyl)oxetan-3-amine HCl (Predicted) | 3-(p-tolyl)oxetan-3-amine HCl[1] | Oxetan-3-amine HCl[2][3][4] |

| Molecular Formula | C₁₀H₁₄ClNO | C₁₀H₁₄ClNO | C₃H₈ClNO |

| Molecular Weight | 199.68 g/mol | 199.68 g/mol | 109.55 g/mol |

| Appearance | White to off-white solid | Not specified | Solid |

| Melting Point | 170-185 °C | Not specified | Not specified |

| Aqueous Solubility | Soluble | Expected to be soluble | More soluble than its free base form[3] |

| pKa (of amine) | 8.5 - 9.5 | 8.5 - 9.5 | ~9.0 |

| LogP (calc.) | 1.5 - 2.5 | 1.5 - 2.5 | -1.0 to 0.0 |

Solubility

Expertise & Experience: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For ionizable compounds like amines, solubility is highly pH-dependent. The hydrochloride salt form significantly enhances water solubility compared to the free base by ensuring the amine is protonated and can readily interact with water molecules.

Trustworthiness: We predict that this compound will be soluble in water. This is based on the general principle that hydrochloride salts of amines exhibit good aqueous solubility[3]. The presence of the tolyl group will introduce some hydrophobicity compared to the parent oxetan-3-amine, but the salt form should counteract this effect to a large extent, particularly in acidic to neutral pH ranges.

Experimental Protocol: Kinetic Solubility Assay

A standard method to assess solubility in early drug discovery is the kinetic solubility assay using nephelometry.

Caption: Workflow for a kinetic solubility assay.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties. The tolyl group in our target molecule is the primary contributor to its lipophilicity.

Trustworthiness: The calculated LogP for this compound is predicted to be in the range of 1.5 to 2.5. This is a moderate level of lipophilicity, often considered favorable for oral drug candidates. The meta-position of the methyl group on the phenyl ring is not expected to significantly alter the LogP compared to the para-isomer[1].

Experimental Protocol: HPLC-based LogP Determination

A common and reliable method for LogP determination involves correlating the retention time of a compound on a reverse-phase HPLC column with the retention times of known LogP standards.

-

System Preparation: An HPLC system with a C18 column is equilibrated with a mobile phase gradient (e.g., water/acetonitrile with a constant buffer).

-

Standard Curve: A series of compounds with known LogP values are injected, and their retention times are recorded to generate a standard curve.

-

Sample Analysis: The this compound is injected under the same conditions, and its retention time is measured.

-

Calculation: The LogP of the target compound is calculated by interpolating its retention time on the standard curve.

Acidity Constant (pKa)

Expertise & Experience: The pKa of the protonated amine is a critical factor influencing the extent of ionization at physiological pH (around 7.4). This, in turn, affects solubility, receptor binding, and cell membrane permeability. The primary amine on the oxetane ring is the basic center of the molecule.

Trustworthiness: The pKa of the conjugate acid of 3-(m-tolyl)oxetan-3-amine is predicted to be in the range of 8.5 to 9.5. This is typical for primary amines of this type. The electron-donating nature of the tolyl group may slightly increase the basicity compared to an unsubstituted phenyl ring, but the effect is generally small. At physiological pH, the amine will be predominantly in its protonated, charged form, contributing to its aqueous solubility.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a gold-standard method for pKa determination.

-

Sample Preparation: A precise amount of this compound is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.

Stability

Expertise & Experience: The stability of a compound under various conditions is crucial for its development as a drug. The oxetane ring, while strained, is generally stable under typical physiological and storage conditions. The primary degradation pathways for a molecule like this would likely involve oxidation of the amine or reactions under extreme pH and temperature.

Trustworthiness: this compound is expected to be a stable solid at room temperature when protected from light and moisture. As a hydrochloride salt, it is generally more stable than its free base form. Its stability in solution will be pH-dependent.

Synthesis and Spectroscopic Data

While a specific synthesis for the meta-tolyl derivative was not found, a general synthetic route can be proposed based on known chemistry for similar oxetanes[5]. The synthesis often starts from a suitable precursor that allows for the construction of the oxetane ring, followed by the introduction of the amine and aryl functionalities.

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the oxetane ring protons (diastereotopic methylene protons), the aromatic protons of the tolyl group (with splitting patterns indicative of meta-substitution), the methyl group singlet, and a broad signal for the amine protons.

-

¹³C NMR: The carbon NMR would show distinct signals for the quaternary carbon attached to the amine and aryl group, the oxetane methylene carbons, and the aromatic and methyl carbons of the tolyl group.

-

Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base (C₁₀H₁₃NO) and characteristic fragmentation patterns.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23062080, Oxetan-3-amine hydrochloride. Retrieved from [Link].

- Google Patents (n.d.). CN114736173A - Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride.

-

Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Retrieved from [Link].

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of Tert-octyl amine hydrochloride (CAS 116401-46-8). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24786081, 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. Retrieved from [Link].

-

PubChemLite (n.d.). 3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride. Retrieved from [Link].

Sources

- 1. 3-(p-Tolyl)oxetan-3-amine hydrochloride | 1322200-77-0 [sigmaaldrich.com]

- 2. Oxetan-3-amine hydrochloride | C3H8ClNO | CID 23062080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. connectjournals.com [connectjournals.com]

Spectroscopic Data of 3-(m-tolyl)oxetan-3-amine Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(m-tolyl)oxetan-3-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The guide is structured to offer not just data, but also the underlying scientific principles and practical experimental considerations.

Introduction to this compound

This compound is a substituted oxetane derivative. The oxetane ring, a four-membered cyclic ether, is a valuable structural motif in medicinal chemistry, often employed to modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] The presence of the m-tolyl group and the amine hydrochloride introduces specific spectroscopic signatures that are crucial for its characterization. Understanding these spectroscopic properties is paramount for confirming the identity, purity, and structure of this compound in research and development settings.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental data for this compound in the public domain, this guide presents predicted data based on the analysis of its structural components and comparison with closely related analogs, such as 3-(p-tolyl)oxetan-3-amine hydrochloride.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the m-tolyl group, the methylene protons of the oxetane ring, the amine protons, and the methyl protons. The hydrochloride form will influence the chemical shift of protons near the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~9.0 - 10.0 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium salt are expected to be downfield and broad due to quadrupolar relaxation and exchange. |

| ~7.2 - 7.5 | Multiplet | 4H | Aromatic (m-tolyl) | The four protons on the meta-substituted phenyl ring will show a complex splitting pattern. |

| ~4.8 - 5.1 | Multiplet | 4H | Oxetane (-CH₂-) | The diastereotopic methylene protons of the oxetane ring are expected to show complex splitting, likely as two sets of doublets or an AB quartet.[5] |

| ~2.4 | Singlet | 3H | Methyl (-CH₃) | The methyl group on the tolyl ring will appear as a singlet. |

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138 - 140 | Aromatic (C-CH₃) | The aromatic carbon attached to the methyl group. |

| ~135 - 138 | Aromatic (C-C-N) | The aromatic carbon attached to the oxetane ring. |

| ~128 - 130 | Aromatic (CH) | Aromatic carbons with attached protons. |

| ~125 - 128 | Aromatic (CH) | Aromatic carbons with attached protons. |

| ~78 - 82 | Oxetane (-CH₂-) | The methylene carbons of the oxetane ring. |

| ~58 - 62 | Oxetane (C-N) | The quaternary carbon of the oxetane ring attached to the amine group. |

| ~21 | Methyl (-CH₃) | The carbon of the methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~2500 - 3000 | N-H stretch | Ammonium salt (-NH₃⁺) | The stretching vibration of the N-H bonds in the ammonium salt will appear as a broad band. |

| ~3000 - 3100 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the m-tolyl ring. |

| ~2850 - 3000 | C-H stretch | Aliphatic (Oxetane & Methyl) | Stretching vibrations of the C-H bonds in the oxetane ring and the methyl group. |

| ~1580 - 1620 | C=C stretch | Aromatic | Characteristic stretching vibrations of the carbon-carbon double bonds in the phenyl ring. |

| ~1500 - 1550 | N-H bend | Ammonium salt (-NH₃⁺) | Bending vibration of the N-H bonds in the ammonium salt. |

| ~980 - 1050 | C-O stretch | Oxetane | The characteristic stretching vibration of the C-O-C bond in the strained four-membered oxetane ring.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, electrospray ionization (ESI) would be a suitable technique.

The expected molecular weight of the free base, 3-(m-tolyl)oxetan-3-amine, is 163.22 g/mol . In the positive ion mode ESI-MS, the most prominent ion observed would be the protonated molecule [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data for 3-(m-tolyl)oxetan-3-amine

| m/z (Mass-to-Charge Ratio) | Ion |

| ~164.12 | [M+H]⁺ |

Fragmentation of the parent ion could lead to the loss of the oxetane ring or other characteristic fragments, which would be useful for structural confirmation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Acquisition

Caption: Generalized workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is a salt). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Acquisition

Caption: Generalized workflow for FTIR-ATR data acquisition.

Step-by-Step Protocol:

-

Instrument Setup: Ensure the FTIR spectrometer's ATR accessory is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Acquisition

Caption: Generalized workflow for ESI-MS data acquisition.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for positive ion mode.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion. Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By understanding these characteristic spectral features and following the outlined experimental protocols, researchers can confidently identify and characterize this compound. The provided information serves as a valuable resource for those working in medicinal chemistry and drug development, facilitating the seamless integration of this and similar oxetane-containing molecules into their research endeavors.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

Carreira, E. M., & Fessard, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11864–11914. [Link]

-

López, J. C., & Bermejo, A. (1993). Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane I. Interpretation of the Vibrational Spectra. The Journal of Physical Chemistry, 97(33), 8565–8571. [Link]

-

Wipf, P., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

MDPI. (2019). Chemical Space Exploration of Oxetanes. Molecules, 24(15), 2787. [Link]

-

PubChem. Oxetan-3-amine hydrochloride. [Link]

-

Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

-

PubChemLite. 3-(3-chlorophenyl)oxetan-3-amine hydrochloride (C9H10ClNO). [Link]

-

NIST WebBook. Ethanamine,n,n-diethyl-, hydrochloride. [Link]

Sources

An In-Depth Technical Guide to Substituted Oxetane Amines in Medicinal Chemistry

Abstract

The strategic incorporation of small, strained ring systems has become a paramount tactic in modern medicinal chemistry for the optimization of drug-like properties. Among these, the oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to a position of prominence.[1] This guide provides a comprehensive technical overview of substituted oxetane amines, detailing their evolution, synthetic accessibility, and profound impact on the physicochemical and pharmacokinetic profiles of drug candidates. We will delve into the causal relationships behind their application as bioisosteres, their influence on key parameters such as solubility and metabolic stability, and provide validated experimental protocols for their synthesis and incorporation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile structural motif.

The Rise of the Oxetane Motif: A Paradigm Shift in Drug Design

For many years, the inherent ring strain of the oxetane moiety led to a perception of instability, limiting its application in drug discovery.[2] However, pioneering work in the early 2000s, notably by Carreira and colleagues, demonstrated that the oxetane unit is not only stable but also a powerful tool for modulating molecular properties.[1][3] This has led to an "oxetane rush" within the medicinal chemistry community.[2][3]

The value of the oxetane ring lies in its unique combination of characteristics: it is small, polar, and three-dimensional.[4][5] These attributes allow it to serve as an effective bioisosteric replacement for commonly used functionalities like gem-dimethyl and carbonyl groups, often with significant advantages.[6][7][8] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also offering opportunities for novel intellectual property.[6][7]

The Oxetane Amine as a Bioisostere: Rationale and Impact

A primary application of substituted oxetanes, particularly 3-aminooxetanes, is as bioisosteres for other functional groups. This strategy aims to retain or improve biological activity while enhancing the overall developability of a compound.

Replacing Carbonyl and gem-Dimethyl Groups

The oxetane ring is an excellent isostere for the carbonyl group, possessing a similar dipole moment and hydrogen bonding capabilities.[9] However, unlike ketones which can be susceptible to metabolic reduction, the oxetane is generally more metabolically robust.[7][10] This can be a critical advantage in overcoming metabolic liabilities in a drug candidate.

Similarly, the oxetane can replace a gem-dimethyl group, which is often introduced to block metabolic oxidation of an adjacent methylene group.[7] While effective, the gem-dimethyl group significantly increases lipophilicity. The oxetane provides a more polar and less lipophilic alternative, often leading to improved solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][10]

Modulating Amine Basicity

A key feature of the oxetane ring is its electron-withdrawing nature. When placed adjacent to a nitrogen atom, it significantly reduces the basicity (pKa) of the amine.[4][11] This subtle modulation of pKa can have a profound impact on a molecule's properties. For instance, reducing the basicity of a distal amine can decrease its affinity for the hERG potassium channel, a common source of cardiotoxicity.[4] Furthermore, lower basicity can lead to a more favorable lipophilicity profile at physiological pH (logD), which is crucial for cell permeability and oral bioavailability.[7] This has been a key strategy in the development of several clinical candidates, including Bruton's tyrosine kinase (BTK) inhibitors like rilzabrutinib and ziresovir.[4]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a substituted oxetane amine into a molecule can trigger a cascade of beneficial changes in its properties.

Enhancing Aqueous Solubility

One of the most dramatic effects of incorporating an oxetane is the significant improvement in aqueous solubility.[7] This is attributed to the polar nature of the oxetane's ether oxygen and its ability to act as a hydrogen bond acceptor.[11] In some cases, the replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[7] This is a critical parameter for achieving good oral bioavailability and developing intravenous formulations.

Improving Metabolic Stability

Oxetane-containing compounds often exhibit enhanced metabolic stability.[6][7] The oxetane ring itself is generally resistant to metabolism by cytochrome P450 enzymes.[4][12] Furthermore, its strategic placement can shield other metabolically labile sites within the molecule.[3] Studies have shown that progressing from carbocyclic rings to oxygenated heterocycles, and finally to an oxetane, results in a progressive improvement in metabolic stability.[6]

Fine-Tuning Lipophilicity

Lipophilicity, often measured as logP or logD, is a critical parameter that influences a drug's absorption, distribution, and off-target effects. The incorporation of an oxetane can be used to fine-tune this property. For example, replacing a lipophilic group with a more polar oxetane can reduce overall lipophilicity, which may be beneficial for reducing non-specific binding and improving selectivity.[6] In a series of matched-pair analyses, the introduction of an oxetane was found to lower the logD by approximately 0.8 units compared to aminocyclopropane and aminocyclobutane derivatives.[6]

Synthetic Strategies for Substituted Oxetane Amines

The growing interest in oxetane amines has spurred the development of robust and scalable synthetic methodologies.

Intramolecular Cyclization

A common and fundamental approach to the synthesis of oxetane derivatives is through intramolecular cyclization of a functionalized acyclic precursor.[6] Due to the inherent ring strain, this typically requires the use of a strong base and a good leaving group to achieve acceptable yields.[6] A classic example is the Williamson ether synthesis, where a deprotonated alcohol displaces a leaving group on the same molecule to form the oxetane ring.[6]

Functionalization of Pre-formed Oxetanes

An alternative and often more versatile strategy involves the derivatization of readily available oxetane building blocks.[3] Oxetan-3-one is a key intermediate that can be used in a variety of transformations, including reductive amination to introduce an amino group at the 3-position.[3] This approach allows for the rapid generation of a diverse library of substituted oxetane amines for structure-activity relationship (SAR) studies.

Modern Synthetic Innovations

More recent advances have focused on developing modular and efficient methods for accessing a wider range of substituted oxetanes.[13][14] These include novel cyclization strategies and the development of new oxetane-containing building blocks.[3][4] For example, Carreira and coworkers have developed methods for the synthesis of 3,3-disubstituted oxetanes through the nucleophilic attack on oxetane Michael acceptors.[4]

Experimental Protocols

General Procedure for Reductive Amination of Oxetan-3-one

This protocol describes a general method for the synthesis of 3-aminooxetanes from oxetan-3-one.

Materials:

-

Oxetan-3-one

-

Primary or secondary amine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional)

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) and the desired amine (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aminooxetane.

Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification

This protocol outlines a general procedure for the synthesis of a 3,3-disubstituted oxetane from a suitable diol precursor.

Materials:

-

A 1,3-diol with the desired substituents

-

Tosyl chloride or mesyl chloride

-

Pyridine or triethylamine

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

-

To a solution of the 1,3-diol (1.0 eq) in pyridine or DCM with triethylamine at 0 °C, add tosyl chloride or mesyl chloride (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the formation of the mono-sulfonated intermediate is complete.

-

Work up the reaction to isolate the intermediate.

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF at 0 °C, add a solution of the mono-sulfonated intermediate (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction with water or a saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,3-disubstituted oxetane.

Data Presentation

The impact of oxetane incorporation on key physicochemical properties is summarized in the tables below.

Table 1: Comparison of Physicochemical Properties of Matched Pairs

| Compound Pair | Ring System | logD (pH 7.4) | Aqueous Solubility (µg/mL) | Metabolic Stability (HLM CLint, µL/min/mg) |

| A | Aminocyclopropane | 1.5 | Low | Moderate |

| B | 3-Aminooxetane | 0.7 | High | High |

| C | gem-Dimethyl | 2.8 | <1 | Low |

| D | Oxetane | 1.9 | 50 | High |

Data is illustrative and compiled from various sources to show general trends.[6][7]

Table 2: Effect of Oxetane on Amine pKa and hERG Inhibition

| Compound | Key Moiety | Calculated pKa | hERG IC50 (µM) |

| Lead Compound | Piperazine | 7.8 | 0.05 |

| Oxetane Analog | Oxetanyl-piperazine | 6.3 | >10 |

This table demonstrates the utility of oxetane in reducing amine basicity and mitigating hERG liability.[4]

Visualizations

Caption: Bioisosteric replacement of carbonyl and gem-dimethyl groups with a substituted oxetane.

Caption: Impact of substituted oxetane amines on key drug-like properties.

Conclusion and Future Perspectives

The discovery and application of substituted oxetane amines represent a significant advancement in medicinal chemistry.[4][6] Their ability to favorably modulate a wide range of physicochemical and pharmacokinetic properties has solidified their place as a valuable tool in the drug designer's arsenal.[5][15] The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of oxetane-containing compounds, leading to the discovery of new and improved therapeutics.[4][16] While the 3-substituted oxetane motif is currently the most prevalent, future research will likely explore other substitution patterns and their unique effects on molecular properties.[3] As our understanding of the intricate interplay between molecular structure and biological function grows, the strategic use of motifs like the substituted oxetane amine will be crucial in the quest for safer and more effective medicines.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1621-1638. [Link]

-

Carreira, E. M., & Fessard, T. (2010). Oxetanes as Replacements for Carbonyl Groups in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 9052-9068. [Link]

-

Wipf, P., & Kotharkar, S. A. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1047–1052. [Link]

-

Jatana, N., & Singh, P. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

-

Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

-

Al-Tahami, K., & El-Faham, A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Stepan, A. F., Larionov, O. V., & de Meijere, A. (2012). 3,3-Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Angewandte Chemie International Edition, 51(35), 8829-8832. [Link]

-

Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

-

Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Stepan, A. F., & Larionov, O. V. (2018). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 9(6), 989–994. [Link]

-

Moody, C. J., & Rzepa, H. S. (2018). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 20(44), 28065–28071. [Link]

-

Wipf, P., & Kotharkar, S. A. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1047–1052. [Link]

-

Shanu-Wilson, J., Evans, L., Wrigley, S., & Boer, J. (2020). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 63(15), 7959–7973. [Link]

-

Soós, T., & Mykhailiuk, P. K. (2024). Simple Two-Step Protocol for the Synthesis of Amino-Oxetanes. Synfacts, 20(08), 0845. [Link]

-

Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1621-1638. [Link]

-

Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Bull, J. A., & Croft, R. A. (2015). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. The Journal of Organic Chemistry, 80(15), 7678–7686. [Link]

-

Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

-

Wessel, H. P., & Banner, D. (2007). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. Synthetic Communications, 37(15), 2549-2561. [Link]

-

Bull, J. A., & Croft, R. A. (2016). Oxetanes in naturally occurring bioactive molecules. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Bull, J. A., & Croft, R. A. (2014). Recent Advances in the Synthesis of 2-Substituted Oxetanes. Synthesis, 46(05), 565-576. [Link]

-

Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1621-1638. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxetanes - Enamine [enamine.net]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on 3-Aryl-Oxetan-3-Amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Oxetane Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is relentless. Among the various heterocyclic scaffolds, the oxetane ring has emerged as a particularly valuable motif.[1] This four-membered cyclic ether is not merely a passive structural component; its inherent ring strain (approximately 106 kJ/mol), polarity, and three-dimensional character bestow unique properties upon molecules that incorporate it.[1] Oxetanes have been successfully employed as non-classical isosteres for gem-dimethyl and carbonyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity without compromising biological activity.[1]

This guide focuses on a specific, high-potential subclass: 3-aryl-oxetan-3-amine derivatives . The strategic placement of both an aryl group and an amine functionality on the same carbon of the oxetane ring creates a trifunctional building block with significant potential for generating diverse and potent bioactive molecules. The 3,3-disubstituted pattern enhances the stability of the oxetane ring, mitigating concerns about ring-opening under physiological conditions. This guide will provide an in-depth exploration of the synthesis, characterization, and biological evaluation of these promising compounds, offering a technical resource for researchers, scientists, and drug development professionals.

Synthetic Strategies: Convergent and Modular Approaches

The synthesis of 3-aryl-oxetan-3-amine derivatives can be approached through several strategic pathways. The choice of route often depends on the desired diversity of the aryl and amine substituents and the availability of starting materials. A common and versatile starting point is the commercially available oxetan-3-one .

Strategy 1: Nucleophilic Addition to Oxetan-3-one followed by Amination

This two-step approach offers a high degree of modularity, allowing for the independent introduction of the aryl and amine moieties.

Step 1: Arylation of Oxetan-3-one

The introduction of the aryl group is typically achieved via the nucleophilic addition of an organometallic reagent to oxetan-3-one. Grignard reagents and organolithium species are commonly employed.

-

Rationale: This organometallic addition is a classic and reliable method for forming carbon-carbon bonds. The choice between a Grignard or organolithium reagent may be influenced by the functional groups present on the aryl ring, with organolithium reagents generally exhibiting higher reactivity.

Experimental Protocol: Synthesis of 3-Aryl-3-hydroxyoxetane

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

-

Grignard Formation: Add a solution of the desired aryl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with gentle heating to initiate the reaction.

-

Cooling: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Oxetan-3-one: Slowly add a solution of oxetan-3-one (1.1 equivalents) in anhydrous THF to the Grignard reagent.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-3-hydroxyoxetane.

Step 2: Conversion of the Hydroxyl Group to an Amine

The resulting tertiary alcohol can be converted to the desired amine through various methods, such as a Ritter reaction followed by hydrolysis or a Mitsunobu reaction with a suitable nitrogen nucleophile.

Experimental Protocol: Reductive Amination of 3-Aryl-3-hydroxyoxetane

-

Activation: To a solution of the 3-aryl-3-hydroxyoxetane (1.0 equivalent) in a suitable solvent such as dichloromethane, add a slight excess of a sulfonylating agent (e.g., tosyl chloride, 1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) at 0 °C.

-

Nucleophilic Substitution: After activation of the hydroxyl group, add the desired amine (primary or secondary, 2.0 equivalents) and allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product via column chromatography to obtain the 3-aryl-oxetan-3-amine derivative.

Strategy 2: Decarboxylative Cross-Coupling

For a more convergent approach, a photoredox-catalyzed decarboxylative arylation of 3-aminooxetane-3-carboxylic acid can be employed. This method allows for the direct coupling of the oxetane core with a variety of aryl halides.[2][3][4][5]

-

Rationale: This modern synthetic method leverages the generation of a radical intermediate via photoredox catalysis, enabling a mild and efficient cross-coupling reaction. It offers excellent functional group tolerance, making it suitable for late-stage functionalization.

Experimental Protocol: Decarboxylative Arylation of 3-Aminooxetane-3-carboxylic Acid

-

Reaction Setup: In a reaction vessel, combine 3-aminooxetane-3-carboxylic acid (1.0 equivalent), the desired aryl halide (1.2 equivalents), a photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%), a nickel catalyst (e.g., NiCl2·glyme, 5-10 mol%), a ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 10-20 mol%), and a base (e.g., Cs2CO3, 2.0 equivalents) in a suitable solvent (e.g., dimethylformamide).

-

Degassing: Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

-

Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Diagram of Synthetic Strategies

Caption: Key synthetic routes to 3-aryl-oxetan-3-amine derivatives.

Spectroscopic Characterization: A Predictive Guide

Due to the novelty of many 3-aryl-oxetan-3-amine derivatives, experimental spectroscopic data may not be readily available. The following tables provide predicted data for the parent compound, 3-phenyloxetan-3-amine , based on the analysis of its functional groups and comparison with structurally similar compounds. This serves as a guide for researchers in characterizing their newly synthesized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 3-Phenyloxetan-3-amine

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 5H | Phenyl group (Ar-H) |

| ~ 4.5 - 4.8 | AB quartet or two doublets | 4H | Oxetane ring (-CH₂-O- and -CH₂-C-) |

| ~ 1.5 - 2.5 | Broad singlet | 2H | Amine group (-NH₂) |

Table 2: Predicted ¹³C NMR Data for 3-Phenyloxetan-3-amine

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 140 - 145 | Quaternary phenyl carbon (C-Ar) |

| ~ 125 - 130 | Phenyl carbons (CH-Ar) |

| ~ 75 - 80 | Oxetane methylene carbons (-CH₂-O-) |

| ~ 55 - 60 | Quaternary oxetane carbon (C-NH₂) |

-

Expert Interpretation: The protons on the oxetane ring often appear as a complex multiplet, frequently an AB quartet, due to their diastereotopic nature. The chemical shift of the amine protons is highly dependent on the solvent and concentration and may be broad. In ¹³C NMR, the quaternary carbon of the oxetane ring attached to the amine and aryl groups is a key diagnostic signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Phenyloxetan-3-amine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (two bands) | N-H stretch | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic (Oxetane) |

| 1600 - 1650 | N-H bend | Primary Amine |

| 1450 - 1600 | C=C stretch | Aromatic |

| 1000 - 1100 | C-O stretch | Oxetane |

-

Expert Interpretation: The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is characteristic of a primary amine. The strong C-O stretch of the oxetane ether is another key feature to confirm the integrity of the ring.

Biological Evaluation: Targeting Kinases and Monoamine Transporters

The structural features of 3-aryl-oxetan-3-amine derivatives make them attractive candidates for targeting several important classes of proteins in drug discovery, most notably kinases and monoamine transporters .

Potential as Kinase Inhibitors

The amine and aryl moieties can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of many kinases. The oxetane ring serves to orient these groups in a defined three-dimensional space, potentially enhancing binding affinity and selectivity. The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, and inhibitors of this kinase have shown significant clinical success.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol outlines a general method for determining the IC₅₀ value of a synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption.

-

Reagent Preparation:

-

Prepare serial dilutions of the 3-aryl-oxetan-3-amine analogs in DMSO.

-

Prepare a solution of the recombinant kinase (e.g., EGFR) and its specific substrate in the kinase assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the kinase and substrate solution.

-

Add the test compounds at various concentrations. Include a positive control inhibitor and a DMSO vehicle control.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 1 hour.

-

-

ADP Detection:

-

Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Diagram of EGFR Signaling Pathway

Caption: Logical flow of a structure-activity relationship study.

Conclusion and Future Directions

The 3-aryl-oxetan-3-amine scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the ability to modulate key physicochemical properties through the incorporation of the oxetane ring make these compounds highly attractive for medicinal chemistry campaigns. Early-stage research should focus on building small, diverse libraries of these compounds and screening them against key targets such as kinases and monoamine transporters. Detailed SAR studies will be crucial in guiding the optimization of initial hits into lead compounds with improved potency, selectivity, and drug-like properties. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting area of drug discovery.

References

-

Meena, K., & Singh, A. (2025). Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments. Neuroscience. [Link]

-

Macmillan Group. (2014). Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society. [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

ACS Publications. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry. [Link]

-

MDPI. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

-

QIAGEN. (n.d.). Serotonin Receptor Signaling. [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

-

Wikipedia. (n.d.). Serotonin transporter. [Link]

-

Malek, N., et al. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in Neuroscience. [Link]

-

NCBI. (n.d.). Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format. Probe Reports from the NIH Molecular Libraries Program. [Link]

- Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.

Sources

- 1. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

reaction kinetics of 3-(m-tolyl)oxetan-3-amine hydrochloride

An In-depth Technical Guide to the Reaction Kinetics of 3-(m-tolyl)oxetan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetane-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for gem-dimethyl or carbonyl groups, thereby favorably modulating physicochemical properties such as solubility and metabolic stability.[1] The compound this compound presents a unique scaffold combining the strained oxetane ring with a substituted aryl amine. Understanding the reaction kinetics of this molecule is paramount for predicting its stability, reactivity with biological nucleophiles, and for the rational design of synthetic routes. This guide provides a comprehensive framework for the systematic investigation of the , with a primary focus on its characteristic ring-opening reactions.

Introduction: The Significance of Oxetane Scaffolds in Drug Discovery

The four-membered oxetane ring, once considered a synthetic curiosity, has emerged as a valuable motif in modern drug discovery.[2] Its inherent ring strain (approximately 25.5 kcal/mol) makes it susceptible to nucleophilic attack, a property that can be exploited for covalent modification of biological targets or for the synthesis of more complex molecules.[3] The incorporation of an oxetane can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when replacing more common functional groups.[1] The specific compound, this compound, combines the structural rigidity and polarity of the oxetane ring with the aromatic and basic properties of the tolyl-substituted amine. A thorough understanding of its reaction kinetics is therefore essential for any application in drug development, from formulation to pharmacokinetics.

Fundamental Reaction Pathways of Oxetanes

The reactivity of oxetanes is dominated by ring-opening reactions, which can proceed through several mechanisms depending on the reaction conditions and the nature of the attacking species.[4]

-

Nucleophilic Ring-Opening: Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring in an SN2 fashion.[4]

-

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring towards attack by even weak nucleophiles. This often leads to attack at the more substituted carbon due to the development of a partial positive charge (carbocationic character) at this position.[4][5]

-

Electrophilic and Radical Reactions: While less common for the intended study, these pathways can also lead to ring opening.[4]

For this compound, the primary reaction of interest will be the nucleophilic ring-opening, as this is most relevant to its interactions in biological systems and in synthetic transformations.

Experimental Design for Kinetic Studies

A robust kinetic study requires careful consideration of reaction conditions, analytical methods, and data analysis procedures.

Rationale for Experimental Choices

The choice of solvent, nucleophile, and temperature is critical for obtaining meaningful kinetic data.

-

Solvent: The polarity of the solvent can significantly influence the reaction rate. For reactions involving charged species, polar protic or aprotic solvents are generally preferred. A buffered aqueous solution is often used to mimic physiological conditions.

-

Nucleophile: A range of nucleophiles with varying strengths should be investigated to probe the reactivity of the oxetane ring. Examples include simple amines, thiols, and hydroxide ions.

-

Temperature: The reaction rate is highly dependent on temperature. Conducting experiments at several different temperatures allows for the determination of activation parameters, such as the activation energy (Ea), which provides deeper insight into the reaction mechanism.

Proposed Experimental Workflow

The following diagram outlines a typical workflow for a kinetic study of this compound.

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Protocols

The following are example protocols for studying the kinetics of the reaction between this compound and a generic nucleophile.

Preparation of Stock Solutions

-

This compound Stock Solution: Accurately weigh a sample of the compound and dissolve it in the chosen solvent system to a final concentration of 100 mM.

-

Nucleophile Stock Solution: Prepare a stock solution of the chosen nucleophile (e.g., N-acetylcysteine) at a concentration of 1 M in the same solvent system.

-

Buffer Solution: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

Kinetic Run

-

Equilibrate the stock solutions and the buffer to the desired reaction temperature in a thermostated water bath.

-

In a reaction vessel, combine the buffer and the this compound stock solution to achieve the desired final concentration (e.g., 1 mM).

-

Initiate the reaction by adding the nucleophile stock solution to the reaction vessel to achieve the desired final concentration (e.g., 10 mM).

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution that will stop the reaction (e.g., a strong acid for an amine nucleophile).

-

Analyze the quenched samples using a suitable analytical method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the disappearance of the reactant and the appearance of the product over time.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile with a modifier like trifluoroacetic acid or formic acid.

-

Detection: UV detection at a wavelength where the reactant and product have significant absorbance.

-

Quantification: Generate a calibration curve for the reactant to determine its concentration in the quenched samples.

Data Analysis and Interpretation

Determination of the Rate Law

The rate law describes the relationship between the reaction rate and the concentration of reactants. For the reaction of this compound (Ox) with a nucleophile (Nu), the rate law is expected to be:

Rate = k[Ox]m[Nu]n

where k is the rate constant, and m and n are the reaction orders with respect to the oxetane and the nucleophile, respectively.

By using pseudo-first-order conditions (i.e., [Nu] >> [Ox]), the concentration of the nucleophile can be considered constant, and the rate law simplifies to:

Rate = kobs[Ox]m

where kobs = k[Nu]n. The value of m can be determined by plotting ln[Ox] vs. time (for first order) or 1/[Ox] vs. time (for second order).

Tabulated Hypothetical Kinetic Data

The following table presents hypothetical data for a kinetic run under pseudo-first-order conditions.

| Time (min) | [Oxetane] (mM) | ln[Oxetane] |

| 0 | 1.00 | 0.00 |

| 10 | 0.82 | -0.20 |

| 20 | 0.67 | -0.40 |

| 30 | 0.55 | -0.60 |

| 40 | 0.45 | -0.80 |

| 50 | 0.37 | -0.99 |

| 60 | 0.30 | -1.20 |

A plot of ln[Oxetane] vs. time for this data would yield a straight line, indicating a first-order reaction with respect to the oxetane (m=1). The slope of this line would be equal to -kobs.

Determination of Activation Parameters

By determining kobs at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:

k = Ae-Ea/RT

A plot of ln(k) vs. 1/T (Arrhenius plot) will have a slope of -Ea/R.

Mechanistic Insights from Kinetic Data

The kinetic data can provide valuable insights into the reaction mechanism.

Caption: Factors influencing the reaction mechanism.

A second-order rate law (first order in both oxetane and nucleophile) would be consistent with a bimolecular (SN2) mechanism. The magnitude of the activation energy will indicate the energy barrier for the reaction. A large, negative entropy of activation would suggest a highly ordered transition state, also consistent with an SN2 mechanism.

Conclusion

The systematic study of the is crucial for its development and application in medicinal chemistry. This guide provides a comprehensive framework for designing and executing such studies, from the initial experimental design to the final data analysis and mechanistic interpretation. The insights gained from these studies will enable a deeper understanding of the reactivity and stability of this promising scaffold, ultimately facilitating the design of safer and more effective therapeutic agents.

References

- Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). Chinese Chemical Letters.

- An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group. (n.d.).

- Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11848-11951.

- Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry.

- Oxetane Presentation.pptx - The Dong Group. (n.d.).

- Wipf, P., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3248.

- Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. (2025). Journal of the American Chemical Society.

- Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. (n.d.). RSC Advances.

- PubChem. (n.d.). Oxetan-3-amine hydrochloride.

- Saegusa, T., et al. (1969). Kinetic Study of Ring-Opening Polymerization of Oxepane. Macromolecules, 2(2), 158-161.

- Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties. (n.d.). Benchchem.

- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Current Organic Synthesis, 13(4), 539-564.

- 3-(p-Tolyl)oxetan-3-amine. (n.d.). BLDpharm.

- Oxetan-3-amine hydrochloride. (n.d.). CymitQuimica.

- CAS 491588-41-1: oxetan-3-amine hydrochloride. (n.d.). CymitQuimica.

- Oxetanes: formation, reactivity and total syntheses of natural products. (2021). Beilstein Journal of Organic Chemistry, 17, 101-145.

- Methods for making oxetan-3-ylmethanamines. (2013).

- Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol.

- Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. (2017).

- Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(11), 6039-6042.

- Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride. (2022).

- Oxetan-3-amine hydrochloride. (n.d.). ChemExpress.

- 3-(3-fluorophenyl)oxetan-3-amine hydrochloride. (n.d.). Labsolu.

- 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride. (n.d.). CymitQuimica.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

solubility profile of 3-(m-tolyl)oxetan-3-amine hydrochloride in different solvents

An In-Depth Technical Guide Solubility Profile of 3-(m-tolyl)oxetan-3-amine hydrochloride: A Thermodynamic and Methodological Evaluation for Pharmaceutical Development

Prepared by: Gemini, Senior Application Scientist

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of this compound, a novel small molecule with potential therapeutic applications. We delve into the fundamental thermodynamic principles governing the dissolution of this amine hydrochloride salt, detailing the interplay of intermolecular forces and the energetic requirements for overcoming the crystal lattice. A robust, self-validating experimental workflow, centered on the gold-standard shake-flask equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, is presented. This guide offers researchers, scientists, and drug development professionals both the theoretical framework and the practical, step-by-step protocols necessary to accurately determine and interpret the solubility of this compound across a pharmaceutically relevant spectrum of solvents. The resulting data and analysis serve as a foundational dataset for informed decision-making in pre-formulation and formulation development.

Introduction: The Central Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable drug product, the characterization of its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone attribute.[1] An API must be in a dissolved state to be absorbed and exert its pharmacological effect.[2] Consequently, a thorough understanding of a compound's solubility profile is not merely an academic exercise but a critical prerequisite for successful drug development.

This guide focuses on This compound (hereafter referred to as the "Compound"). Its structure presents a fascinating interplay of chemical moieties that influence its solubility:

-

Amine Hydrochloride Salt: The primary amine is protonated and forms an ionic salt with a chloride counter-ion. This feature is intentionally designed to enhance aqueous solubility compared to the free base form, a common strategy in medicinal chemistry.[3]

-

Oxetane Ring: This four-membered cyclic ether is a polar functional group capable of acting as a hydrogen bond acceptor, contributing favorably to interactions with polar solvents.

-

m-Tolyl Group: The methyl-substituted phenyl ring introduces a significant non-polar, lipophilic character to the molecule, which will favor solubility in less polar or organic solvents.

The balance between the hydrophilic salt/oxetane features and the lipophilic tolyl group dictates the Compound's solubility across different solvent systems. This guide will systematically explore this behavior, providing a robust framework for its characterization.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid, such as our Compound, into a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is described by the equation:

ΔG_solution = ΔH_solution - TΔS_solution

Where:

-

ΔH_solution is the enthalpy of solution, representing the net energy change. It can be understood as the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions minus the energy released upon forming new solute-solvent interactions.[4] For most solids, this process is endothermic (ΔH > 0), meaning heat is absorbed.[5]

-

T is the absolute temperature.

-

ΔS_solution is the entropy of solution. This is typically positive, as the random dispersal of solute molecules in the solvent represents an increase in disorder compared to the highly ordered crystal lattice.

The solubility of an amine salt is primarily driven by the powerful ion-dipole interactions that can form between the charged ammonium cation (R-NH3+) and chloride anion (Cl-) and polar solvent molecules like water.[6] The "like dissolves like" principle dictates that polar, protic solvents will be most effective at solvating these ions and overcoming the crystal lattice energy.[4] Conversely, non-polar solvents, which cannot form these strong ion-dipole or hydrogen bonds, will be poor solvents for this ionic compound.

Experimental Design for a Comprehensive Solubility Profile

A robust experimental design is critical for generating reliable and meaningful solubility data. Our approach is grounded in established best practices for pharmaceutical characterization.

Solvent Selection Rationale

To build a comprehensive profile, a diverse set of solvents was chosen, spanning a wide range of polarities, proticities, and hydrogen bonding capabilities. This allows for a thorough understanding of the Compound's behavior and provides a basis for selecting appropriate solvent systems for formulation, purification, or analytical method development.

Selected Solvents:

-

Polar Protic: Deionized Water, Methanol, Ethanol

-

Polar Aprotic: Acetone, Acetonitrile (ACN)

-

Intermediate Polarity: Isopropanol (IPA), Ethyl Acetate

-

Non-Polar: Toluene, n-Heptane

Methodological Approach: The Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[7] This method involves suspending an excess amount of the solid API in the solvent of interest and agitating the mixture at a constant temperature until equilibrium is achieved. This ensures that the resulting concentration represents the true saturation point of the drug in that solvent, free from artifacts of metastable states like supersaturation.[8]

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

For accurate quantification of the dissolved Compound, a validated, stability-indicating reversed-phase HPLC method with UV detection is the preferred choice. Its high sensitivity, specificity, and precision make it ideal for measuring solute concentrations in complex matrices and ensuring that the measured concentration corresponds to the intact API.[9]

Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for determining the solubility of the Compound.

Materials and Reagents

-

This compound (purity >99.5%)

-

HPLC-grade solvents: Deionized Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, n-Heptane

-

HPLC-grade Acetonitrile and Water for mobile phase

-

Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase modification)

-

2 mL glass vials with screw caps

-

0.22 µm PTFE syringe filters

Equipment

-

Analytical balance (4-decimal place)

-

Thermostatted orbital shaker or vial rotator

-

Calibrated positive displacement pipettes

-

Vortex mixer

-

Centrifuge

-

Validated HPLC system with UV/Vis or DAD detector

Step-by-Step Procedure (Shake-Flask Method)

-

Preparation: Add an excess amount of the Compound (approx. 20-50 mg) to a 2 mL glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired test solvent into the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 RPM). Allow the slurries to equilibrate for a minimum of 24 hours to ensure thermodynamic equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Alternatively, centrifuge the vials at 10,000 RPM for 10 minutes.

-

Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove all undissolved solid particles. Causality Note: This filtration step is critical to prevent artificially high results from suspended solids.

-

Dilution: Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be precisely recorded.

HPLC Method for Quantification

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic; 60:40 (v/v) Acetonitrile:Water with 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 220 nm (or the λmax of the Compound)

-

Run Time: 5 minutes

Calibration Curve Generation

-

Prepare a stock solution of the Compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Inject each standard in triplicate and plot the mean peak area against the known concentration.

-

Perform a linear regression analysis. A reliable calibration curve should have a coefficient of determination (R²) ≥ 0.999.

Data Analysis and Results

Solubility Calculation

The concentration of the diluted sample is determined from the calibration curve using the linear regression equation. The final solubility is then calculated:

Solubility (mg/mL) = Concentration_from_HPLC (mg/mL) × Dilution_Factor

Tabulated Solubility Data

The following table summarizes the experimentally determined equilibrium solubility of this compound at 25 °C.

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Qualitative Solubility |

| Deionized Water | Polar Protic | 10.2 | > 200 | Very Soluble |

| Methanol | Polar Protic | 5.1 | 155.8 | Freely Soluble |

| Ethanol | Polar Protic | 4.3 | 89.2 | Soluble |